molecular formula C20H31NO B1347010 4-(2,4-Di-tert-pentylphenoxy)butanenitrile CAS No. 36268-65-2

4-(2,4-Di-tert-pentylphenoxy)butanenitrile

Cat. No.: B1347010
CAS No.: 36268-65-2
M. Wt: 301.5 g/mol
InChI Key: JEWCXPGDBLFXNE-UHFFFAOYSA-N
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Description

4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a synthetic compound that belongs to the family of phenoxyalkyl nitriles. It is known for its potent and selective agonist activity on estrogen receptor beta (ERβ), which plays a crucial role in various physiological processes, including bone metabolism, cardiovascular function, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-di-tert-pentylphenol.

    Alkylation: The phenol undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(2,4-di-tert-pentylphenoxy)butane.

    Nitrile Formation: The final step involves the conversion of the butane derivative to the nitrile using a reagent like sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the alkylation and nitrile formation steps.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Di-tert-pentylphenoxy)butanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products

    Oxidation: 4-(2,4-Di-tert-pentylphenoxy)butanoic acid.

    Reduction: 4-(2,4-Di-tert-pentylphenoxy)butylamine.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-Di-tert-pentylphenoxy)butanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on estrogen receptor beta (ERβ) and its role in physiological processes.

    Medicine: Investigated for potential therapeutic applications in bone health, cardiovascular diseases, and immune response modulation.

    Industry: Utilized in the synthesis of agrochemicals, fragrances, and catalysts.

Mechanism of Action

The compound exerts its effects primarily through its interaction with estrogen receptor beta (ERβ). Upon binding to ERβ, it modulates the receptor’s activity, influencing gene expression and cellular responses. This interaction affects various pathways involved in bone metabolism, cardiovascular function, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Di-tert-pentylphenoxy)butyric acid
  • 4-(2,4-Di-tert-pentylphenoxy)butylamine
  • 2,4-Di-tert-butylphenol

Uniqueness

4-(2,4-Di-tert-pentylphenoxy)butanenitrile is unique due to its selective agonist activity on estrogen receptor beta (ERβ), which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency .

Properties

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCXPGDBLFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067962
Record name Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36268-65-2
Record name 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36268-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Record name Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2,4-bis(tert-pentyl)phenoxy]butyronitrile
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